D-Mannonic acid-1,4-lactone

Description

D-Galactonic acid, gamma-lactone has been reported in Homo sapiens with data available.

Structure

3D Structure

Properties

IUPAC Name |

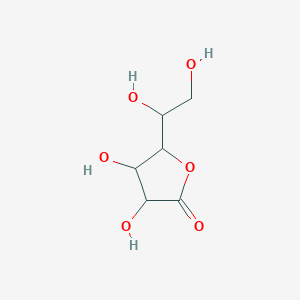

5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1 | |

| Record name | D-galactono-1,4-lactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC34392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannonic acid, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Galactonic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

D-Mannonic acid-1,4-lactone basic properties

An In-Depth Technical Guide to the Core Properties of D-Mannonic acid-1,4-lactone

Introduction

This compound, a cyclic ester derived from D-mannose, is a carbohydrate of significant interest across various scientific and industrial domains, including pharmaceuticals, biotechnology, and food science.[1][2][3] Its role as a biochemical reagent and an intermediate in the synthesis of more complex, biologically active molecules necessitates a thorough understanding of its fundamental properties.[1][4] This document provides a comprehensive technical overview of the core physicochemical properties, biological activities, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

General Information

This compound, also known as D-mannono-gamma-lactone, is the intramolecular ester of D-mannonic acid.[1] The formation of this five-membered gamma-lactone ring occurs through a thermodynamically favorable intramolecular cyclization, where the hydroxyl group at carbon-4 attacks the carboxyl carbon.[1] The equilibrium between the open-chain D-mannonic acid and the lactone form is pH-dependent, with the lactone being the predominant form in neutral to slightly acidic conditions.[1][5]

| Identifier | Value | Reference(s) |

| CAS Number | 26301-79-1 | [1][6][7] |

| IUPAC Name | (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | [1][7][8] |

| Molecular Formula | C₆H₁₀O₆ | [1][6][7] |

| Synonyms | D-Mannono-γ-lactone, Mannonic acid 1,4-lactone, (D)-isomer of mannonic acid 1,4-lactone | [1][9] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in research and development. It typically appears as a white crystalline solid or powder.[2][3][8]

Physical Properties

A summary of the key physical properties is presented in the table below. Note that some values may vary slightly between different suppliers and measurement conditions.

| Property | Value | Reference(s) |

| Molecular Weight | 178.14 g/mol | [1][6][7] |

| Melting Point | 150-153 °C | [6][8] |

| Appearance | White Crystalline Solid/Powder | [2][8] |

| Solubility | Soluble in Water and DMSO.[8] Described as having "within almost transparency" solubility in H₂O.[9] | |

| Optical Rotation | [a]²⁰D = +50° to +54° (c=3 in H₂O) | [2] |

Chemical Properties

| Property | Value / Description | Reference(s) |

| Stability | Stable under dry conditions.[10] Readily hydrolyzes in the presence of water or acid to form D-mannonic acid.[3][10] Recommended storage is at room temperature or between 10°C - 25°C, protected from light and under an inert gas like nitrogen.[2][6] | |

| Reactivity | Hydrolysis: The lactone ring can be opened via hydrolysis to yield D-mannonic acid.[1] Reduction: Can be reduced to D-mannitol using agents like sodium borohydride.[1] Oxidation: Can be further oxidized to produce mannonic acid.[11] | |

| XLogP3 | -2.0 | [7][9] |

Biological Activity and Applications

This compound exhibits several biological activities and has applications in various fields.

-

Enzyme Inhibition : It is known to be an inhibitor of the enzyme β-galactosidase from Escherichia coli.[1][12] This inhibitory action is attributed to its structural similarity to the enzyme's substrate, allowing it to bind to the active site.[13]

-

Carbohydrate Chemistry : It serves as a valuable starting material for the synthesis of more complex carbohydrates and for studying carbohydrate-protein interactions.[1]

-

Metabolic Pathways : As a derivative of D-mannose, it is involved in carbohydrate metabolism.[1] While not a direct intermediate, mannose derivatives are central to the biosynthesis of ascorbic acid (Vitamin C) in plants.

-

Prebiotic Effects : Some studies suggest it may act as a substrate for beneficial gut microbiota.[1][10]

-

Antioxidant Activity : Compounds derived from D-mannono-1,4-lactone have shown potential in scavenging free radicals.[1]

-

Industrial Applications : It has been explored for use in the food industry as a sweetener or flavor enhancer, in pharmaceuticals as a stabilizer or excipient, and in cosmetics for its moisturizing properties.[1][2]

Experimental Protocols

Detailed, standardized protocols for many experiments involving this compound are not always explicitly published. However, established methodologies can be adapted.

Synthesis of this compound via Oxidation of D-Mannose

This protocol is based on the classical method of oxidizing D-mannose using bromine water.[1][11]

Objective: To synthesize this compound from D-mannose.

Materials:

-

D-mannose

-

Bromine water (Br₂/H₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base for pH control

-

Deionized water

-

Reaction vessel with stirring capability

-

pH meter

-

Heating mantle or water bath

Procedure:

-

Dissolve D-mannose in deionized water in the reaction vessel.

-

Slowly add bromine water to the D-mannose solution while stirring continuously. The reaction is an oxidation of the aldehyde group of D-mannose to a carboxylic acid.

-

Maintain the reaction mixture at a controlled pH, typically acidic (pH 2-3), by carefully adding a base like sodium bicarbonate to neutralize the HBr formed during the reaction.[11]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Once the oxidation to D-mannonic acid is complete, the solution is heated (e.g., 60-80°C) to promote the intramolecular cyclization (lactonization) to form this compound.[11]

-

The product can then be isolated and purified from the reaction mixture, typically through crystallization.

Stability Analysis by HPLC

This protocol outlines a general procedure to evaluate the stability of this compound in aqueous solutions at different pH values by monitoring its hydrolysis.[3]

Objective: To determine the rate of hydrolysis of this compound at various pH values.

Materials:

-

This compound

-

Aqueous buffers of desired pH values (e.g., 3, 5, 7, 9)

-

Thermostatically controlled incubator or water bath

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., Refractive Index or UV)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.

-

Incubate the reaction solutions at a constant temperature (e.g., 25°C or 37°C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately analyze the concentration of the remaining this compound in each sample using a validated, stability-indicating HPLC method. The method must be able to resolve the lactone from its hydrolysis product, D-mannonic acid.[3]

-

Plot the concentration of this compound versus time for each pH to determine the hydrolysis kinetics.

Visualizations

Synthesis and Hydrolysis

The following diagrams illustrate the chemical synthesis of this compound from D-mannose and its pH-dependent equilibrium with D-mannonic acid.

Experimental Workflow for Stability Analysis

This diagram outlines the key steps in determining the stability of this compound via HPLC analysis.

Role in Ascorbic Acid Precursor Pathway

D-mannose derivatives are crucial precursors in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. This simplified diagram illustrates the central role of mannose in this pathway.

References

- 1. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 7. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synthose.com [synthose.com]

- 9. echemi.com [echemi.com]

- 10. 26301-79-1 ,D-甘露糖酸-1,4-内酯,D-Mannono-1,4-lactone,CAS:26301-79-1 [chemsynlab.com]

- 11. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 12. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. This compound | 23666-11-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of D-Mannonic acid-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, is a carbohydrate of significant interest in diverse scientific and industrial sectors, including pharmaceuticals and biotechnology.[1] Its utility as a precursor in the synthesis of biologically relevant molecules and its potential applications in drug formulation necessitate a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, presents adaptable experimental protocols for its analysis, and explores its role within relevant biological pathways. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.

Core Physicochemical Properties

This compound is a white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the tables below. It is important to note that some variation exists in the reported values across different sources, which may be attributable to differences in experimental conditions and sample purity.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₆ | [2][3] |

| Molecular Weight | 178.14 g/mol | [2] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | 120 - 190 °C | [1][2][4] |

| Boiling Point | 467.9 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.766 g/cm³ (Predicted) | [4] |

Table 2: Solubility and Optical Properties of this compound

| Property | Value | Source(s) |

| Solubility | Soluble in water and DMSO.[4] Described as having "within almost transparency" in H₂O.[4] | [4] |

| Optical Rotation [α]D | +54.5° (c=4 in Water) | [4] |

| pKa | 3.8 - 4.2 (Predicted) | [4] |

| Refractive Index | 1.625 (Predicted) | [4] |

Biological Role and Signaling Pathways

This compound is an intermediate in carbohydrate metabolism.[4] Derivatives of D-mannose are centrally involved in the primary biosynthetic pathway of ascorbic acid (Vitamin C) in plants, known as the D-mannose/L-galactose pathway.[5][6][7][8] While not a direct intermediate in the main pathway, the metabolism of mannose derivatives is crucial.[4]

Below is a simplified diagram of the plant ascorbic acid biosynthesis pathway, highlighting the role of mannose derivatives.

Experimental Protocols

Detailed, standardized protocols for the synthesis and analysis of this compound are not extensively published. However, established methodologies for similar compounds can be readily adapted.

Synthesis of this compound

A common method for the synthesis of aldonic acid lactones is the oxidation of the corresponding aldose. The following protocol is adapted from the synthesis of similar lactones.[9]

Materials:

-

D-Mannose

-

Bromine

-

Sodium Bicarbonate or Barium Carbonate

-

Ethanol

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

Dissolve D-mannose in deionized water in a round-bottom flask equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add bromine to the stirred solution. Maintain the temperature below the specified reaction condition.

-

Add sodium bicarbonate or barium carbonate in portions to maintain a slightly acidic to neutral pH (5-6).

-

Continue stirring at room temperature for an extended period (e.g., 96 hours) until the reaction is complete (monitored by TLC or HPLC).[10]

-

Neutralize the reaction mixture carefully. If barium carbonate is used, the excess can be removed by filtration.

-

Filter the solution to remove any solids.

-

Concentrate the filtrate under reduced pressure to a syrup.

-

Induce crystallization by adding a suitable solvent system, such as an ethanol/water mixture.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[4]

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., RI or UV)

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Place the flask in a thermostatically controlled shaker at a specified temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove undissolved solids.

-

Dilute the filtered solution to a concentration suitable for HPLC analysis.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

Stability Analysis by HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values.[4]

Materials:

-

This compound

-

Aqueous buffers of desired pH (e.g., 3, 5, 7, 9)

-

Thermostatically controlled incubator

-

HPLC system with a suitable column and detector

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.

-

Incubate the reaction solutions at a constant temperature (e.g., 25 °C or 37 °C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

If necessary, quench the reaction (e.g., by dilution with a cold mobile phase).

-

Analyze the concentration of the remaining this compound in each sample using a validated, stability-indicating HPLC method capable of separating the lactone from its hydrolysis product, D-mannonic acid.

-

Plot the concentration of this compound versus time for each pH value to determine the rate of hydrolysis.

Adaptable HPLC Conditions:

-

Column: Sugar-D (250 mm × 4.6 mm, 5 µm particle size) or a similar carbohydrate analysis column.[11]

-

Mobile Phase: 75% acetonitrile (B52724) / 25% water (v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Temperature: 30 °C.[11]

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure. Characteristic chemical shifts for the lactone and the free sugar acid have been reported.[12][13] For instance, in ¹³C NMR, the lactone can be distinguished from the free acid by the chemical shift of carbon 6.[12]

-

Infrared (IR) Spectroscopy: The presence of a characteristic carbonyl (C=O) stretching frequency for the lactone ring and hydroxyl (-OH) group stretches would be expected.[13]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[14]

Conclusion

This technical guide consolidates the available physicochemical data for this compound, providing a valuable resource for researchers and developers. While core properties are documented, the variability in some reported values and the lack of detailed, standardized experimental protocols highlight areas for further investigation. The provided adaptable protocols offer a solid foundation for the synthesis, purification, and analysis of this compound. A deeper understanding of its properties and its role in biological pathways, such as ascorbic acid biosynthesis, will continue to drive its application in various scientific and industrial fields.

References

- 1. pnas.org [pnas.org]

- 2. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 3. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthetic pathway of vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The d-mannose/l-galactose pathway is the dominant ascorbate biosynthetic route in the moss Physcomitrium patens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. D-MANNONO-1,4-LACTONE synthesis - chemicalbook [chemicalbook.com]

- 11. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. D-Mannonic acid, γ-lactone [webbook.nist.gov]

An In-depth Technical Guide to D-Mannonic acid-1,4-lactone: Structure, Stereochemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Mannonic acid-1,4-lactone, a carbohydrate derivative of significant interest in biochemical research and as a potential building block in pharmaceutical development. This document details its structural formula, stereochemistry, physicochemical properties, experimental protocols for its synthesis and analysis, and its role as an enzyme inhibitor.

Structural Formula and Stereochemistry

This compound, also known as D-mannono-γ-lactone, is a cyclic ester derived from D-mannonic acid. The lactone ring is a five-membered furanose ring formed by the intramolecular esterification between the carboxyl group at C1 and the hydroxyl group at C4 of D-mannonic acid.

The systematic IUPAC name for this compound is (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one .[1][2] This name precisely defines the stereochemistry at each chiral center. The stereochemical configuration is crucial for its biological activity and interaction with enzymes.

The key stereochemical features are:

-

The D-configuration is inherited from its precursor, D-mannose.

-

The lactone ring introduces specific stereochemical constraints on the molecule.

-

The InChIKey, a unique structural identifier, is SXZYCXMUPBBULW-SQOUGZDYSA-N .[1]

The chemical structure is represented by the molecular formula C₆H₁₀O₆ .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some data is experimentally determined, other values are computationally predicted.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₆ | [1][3] |

| Molecular Weight | 178.14 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 150-153 °C | [3] |

| Solubility | Soluble in water and DMSO | [4] |

| IUPAC Name | (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | [2] |

| SMILES | C(--INVALID-LINK--O1)O)O)O)O | [1] |

| InChIKey | SXZYCXMUPBBULW-SQOUGZDYSA-N | [1] |

| CAS Number | 26301-79-1 | [3] |

| XLogP3 (Computed) | -2 | |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis from D-Mannose

A common and effective method for the synthesis of this compound is the oxidation of D-mannose, followed by spontaneous lactonization.[5]

Materials:

-

D-Mannose

-

Bromine

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diatomaceous earth (optional)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve D-mannose in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

In a separate container, prepare a solution of sodium bicarbonate in deionized water.

-

Slowly add bromine to the D-mannose solution with vigorous stirring. The reaction is exothermic and should be kept cool.

-

Maintain the pH of the reaction mixture between 5.5 and 6.5 by the dropwise addition of the sodium bicarbonate solution. Monitor the pH using a pH meter.

-

Continue the reaction at room temperature (around 20°C) for approximately 96 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove any excess bromine by bubbling air through the solution or by adding a small amount of sodium thiosulfate.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to a thick syrup. This promotes the lactonization of the resulting D-mannonic acid.

-

The crude this compound can be purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (or isopropanol)[6]

-

Beaker

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude lactone syrup in a minimal amount of hot ethanol or isopropanol.[6]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, the flask can be placed in a refrigerator or an ice bath to induce further crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, coupling constants, and integration of the signals will confirm the presence of the dihydroxyethyl side chain and the protons on the lactone ring.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The spectrum should show six distinct carbon signals, with the carbonyl carbon of the lactone appearing at a characteristic downfield shift (around 178 ppm).[7] Decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.[7]

Experimental Workflow:

-

Crystal Growth: High-quality single crystals of this compound need to be grown. This can be achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution in a suitable solvent system.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[8]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.[8]

Biological Role: Inhibition of β-Galactosidase

Aldonolactones, including this compound and its analogs, are known to be inhibitors of certain glycosidases.[9][10][11][12] Specifically, they can act as competitive inhibitors of enzymes like β-galactosidase.[9][10] This inhibition is thought to occur because the lactone mimics the transition state of the substrate during the enzymatic hydrolysis reaction.[13] The planar or near-planar conformation of the lactone ring resembles the proposed oxocarbenium ion-like transition state of the glycosidic bond cleavage.

The following diagram illustrates the principle of competitive inhibition of an enzyme.

Caption: Competitive inhibition of β-galactosidase.

This guide provides foundational knowledge and practical protocols for researchers working with this compound. Further investigation into its biological activities and applications is a promising area for future research.

References

- 1. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthose.com [synthose.com]

- 3. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. D-MANNONO-1,4-LACTONE synthesis - chemicalbook [chemicalbook.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Inhibition of glycosidases by aldonolactones of corresponding configuration. The C-4- and C-6-specificity of beta-glucosidase and beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of glycosidases by aldonolactones of corresponding configuration: The C-4- and C-6-specificity of β-glucosidase and β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The inhibition of beta-galactosidase (Escherichia coli) by amino sugars and amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Mannonic acid-1,4-lactone (CAS: 26301-79-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a cyclic ester derived from D-mannose, is a carbohydrate of growing interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and potential therapeutic applications. The document summarizes available quantitative data, presents detailed experimental protocols for its synthesis and biological evaluation, and visualizes key processes through signaling pathway and workflow diagrams. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile molecule.

Core Chemical and Physical Properties

This compound is a white, crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 26301-79-1 | [1] |

| Molecular Formula | C₆H₁₀O₆ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Melting Point | 150-153 °C | [1] |

| Solubility | Soluble in water and DMSO.[2] | |

| Appearance | White Crystalline Solid | [2] |

| Storage Conditions | Store at 10°C - 25°C, under an inert gas like Nitrogen, and protected from light.[1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of D-mannose.[3] This process can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: Oxidation of D-Mannose

A common laboratory-scale synthesis involves the oxidation of D-mannose using bromine water, followed by lactonization.

Experimental Protocol:

-

Dissolution: Dissolve D-mannose in distilled water.

-

Oxidation: Slowly add bromine water to the D-mannose solution at room temperature with constant stirring. The reaction is typically carried out for an extended period (e.g., 96 hours) to ensure complete oxidation to D-mannonic acid.[4]

-

Neutralization: After the reaction is complete, neutralize the excess bromine and the hydrobromic acid formed with a suitable base, such as sodium bicarbonate.[4]

-

Lactonization: The resulting D-mannonic acid is then converted to the 1,4-lactone form. This intramolecular cyclization is favored under the reaction conditions.

-

Purification: The product can be purified by crystallization from a suitable solvent system.

Enzymatic Synthesis

Enzymatic synthesis offers a more specific and environmentally friendly alternative to chemical methods. Aldose dehydrogenases can be employed to catalyze the oxidation of D-mannose to D-mannonic acid, which then spontaneously lactonizes.

Experimental Protocol:

-

Reaction Setup: Prepare a buffered solution containing D-mannose, an appropriate aldose dehydrogenase, and the necessary cofactors (e.g., NAD+).

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme.

-

Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the consumption of the substrate using techniques like HPLC.

-

Purification: Once the reaction is complete, the enzyme can be removed (e.g., by denaturation and centrifugation), and the this compound can be purified from the reaction mixture.

Diagram of Synthesis Workflow

Caption: Chemical synthesis workflow from D-mannose.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that are of interest to drug development professionals.

Enzyme Inhibition

A significant biological activity of this compound is its ability to inhibit certain enzymes.

-

β-Galactosidase Inhibition: It is a known inhibitor of β-galactosidase from Escherichia coli.[3][5] This inhibitory action is valuable for studying the structure-function relationship of this enzyme.

-

Lysozyme (B549824) Inhibition: this compound has been reported to possess lysozyme inhibitory activity.[1]

Experimental Protocol: β-Galactosidase Inhibition Assay

-

Reagents: Prepare a buffer solution (e.g., citrate/phosphate buffer, pH 4.0), a solution of β-galactosidase, a solution of the substrate (e.g., 4-methylumbelliferyl-β-D-galactopyranoside), and solutions of this compound at various concentrations.

-

Reaction Mixture: In a microplate well, combine the buffer, β-galactosidase enzyme, and the inhibitor (this compound) or a control (buffer without inhibitor).

-

Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a suitable stop solution (e.g., an alkaline buffer).

-

Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a spectrofluorometer (excitation ~360 nm, emission ~446 nm).[6]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Diagram of Enzyme Inhibition Assay Workflow

Caption: General workflow for an enzyme inhibition assay.

Potential Therapeutic Applications

-

Antioxidant and Neuroprotective Effects: Some studies suggest that this compound and its derivatives may possess antioxidant properties, which could contribute to neuroprotective effects.[3]

-

Prebiotic Potential: There is interest in its potential as a prebiotic, serving as a substrate for beneficial gut microbiota.[7]

-

Drug Formulation: It has been explored for its use as a stabilizer or excipient in pharmaceutical formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.[8]

Role in Biological Pathways

While this compound is not a direct intermediate in the primary ascorbic acid (Vitamin C) biosynthesis pathway in plants, the metabolism of its parent sugar, D-mannose, is central to this process.[9] The pathway involves the conversion of GDP-D-mannose to L-galactose and subsequently to L-galactono-1,4-lactone, which is the direct precursor to ascorbic acid. Understanding this related pathway can provide context for the metabolic environment in which mannose derivatives are active.

Diagram of a Related Biological Pathway: Ascorbic Acid Biosynthesis (Simplified)

Caption: Role of mannose derivatives in ascorbic acid synthesis.

Conclusion

This compound is a carbohydrate with established roles in enzyme inhibition and potential applications in drug formulation and as a bioactive agent. This technical guide has consolidated the available information on its properties, synthesis, and biological activities. While further research is needed to fully elucidate its mechanisms of action and to quantify its therapeutic potential, the provided protocols and data serve as a valuable starting point for scientists and researchers. The continued investigation of this compound is warranted to unlock its full potential in the development of new therapeutic strategies.

References

- 1. This compound | 26301-79-1 | MM02634 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 4. D-MANNONO-1,4-LACTONE synthesis - chemicalbook [chemicalbook.com]

- 5. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]

- 6. Specific determination of beta-galactocerebrosidase activity via competitive inhibition of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

The Biological Significance of D-Mannono-γ-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono-γ-lactone, a cyclic ester derived from D-mannose, is a versatile carbohydrate derivative with significant implications across biochemistry, microbiology, and pharmacology. This technical guide provides an in-depth exploration of the biological significance of D-Mannono-γ-lactone, consolidating current scientific understanding of its metabolic roles, enzyme inhibition properties, and prebiotic potential. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in drug development and biotechnology.

Introduction

D-Mannono-γ-lactone, also known as D-mannonic acid γ-lactone, is a naturally occurring or synthetically derived sugar lactone.[1][2] Its structure, featuring a five-membered furanose ring, is central to its chemical reactivity and biological activity.[1][3] This molecule serves as a key intermediate in various metabolic pathways and has garnered interest for its potential as an enzyme inhibitor and a modulator of gut microbiota.[1] This guide aims to provide a comprehensive technical overview of D-Mannono-γ-lactone, focusing on its core biological functions and the experimental frameworks used to elucidate them.

Physicochemical Properties

A foundational understanding of the physicochemical properties of D-Mannono-γ-lactone is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | [2] |

| Molecular Weight | 178.14 g/mol | [2] |

| CAS Number | 26301-79-1 | [2] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 153 °C | [5] |

| Solubility | Soluble in water | [4] |

| IUPAC Name | (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | [2] |

Metabolic Significance

D-Mannono-γ-lactone is intrinsically linked to D-mannose metabolism. Its formation and subsequent reactions are crucial in several biological contexts.

Oxidation of D-Mannose

The primary route to D-Mannono-γ-lactone in biological systems and synthetic preparations is the oxidation of D-mannose. This reaction specifically targets the aldehyde group of D-mannose, converting it to a carboxylic acid, which then undergoes intramolecular cyclization to form the stable γ-lactone.[3]

Diagram: Metabolic Pathway of D-Mannose Oxidation

Caption: Oxidation of D-mannose to D-Mannono-γ-lactone.

Role in Ascorbic Acid (Vitamin C) Biosynthesis

While D-Mannono-γ-lactone itself is not a direct intermediate in the primary plant pathway for ascorbic acid synthesis, its close structural analog, L-galactono-1,4-lactone, is the immediate precursor. The D-mannose/L-galactose pathway highlights the significance of sugar lactones in vital biosynthetic routes. This pathway begins with D-mannose-1-phosphate and proceeds through a series of enzymatic conversions to produce L-ascorbic acid.

Diagram: Simplified D-Mannose/L-Galactose Pathway for Ascorbic Acid Biosynthesis

Caption: The D-mannose/L-galactose pathway for ascorbic acid synthesis.

Enzyme Inhibition

D-Mannono-γ-lactone has been identified as an inhibitor of specific glycoside hydrolases, suggesting its potential as a tool for studying enzyme mechanisms and as a lead compound for therapeutic development.

β-Galactosidase Inhibition

Table: Inhibition Constants (Ki) of Various Lactones against β-Galactosidase

| Inhibitor | Source of β-Galactosidase | Ki (mM) | Reference |

| D-Galactonolactone | Escherichia coli | Not specified, but noted as a strong inhibitor | [6] |

| 4-Deoxy-D-galactono-1,4-lactam | Penicillium fellutanum | 0.088 | [7] |

| Various Amino Sugars and Alcohols | Escherichia coli | Varied (generally stronger inhibitors than parent sugars) | [8][9] |

Lysozyme (B549824) Inhibition

D-Mannono-γ-lactone has also been reported to exhibit inhibitory activity against lysozyme.[10] Lysozyme is an important component of the innate immune system, functioning to degrade bacterial cell walls. The inhibition of lysozyme by D-Mannono-γ-lactone could have implications for modulating immune responses and bacterial clearance. Quantitative data on the inhibition kinetics (e.g., IC50 or Ki values) are not extensively documented in the available literature.

Prebiotic Effects

The potential of D-Mannono-γ-lactone and its related manno-oligosaccharides (MOS) to act as prebiotics has been a subject of increasing research.[1] Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits upon the host.

Stimulation of Beneficial Gut Microbiota

In vitro fermentation studies have demonstrated that manno-oligosaccharides can promote the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[11][12] This selective fermentation can lead to a favorable shift in the gut microbial composition.

Table: Quantitative Data on the Growth of Bifidobacterium adolescentis on Manno-oligosaccharides

| Carbon Source | Maximum Optical Density (A600nm) | Reference |

| Copra Meal β-manno-oligosaccharides (CM-β-MOS) | ~0.8 | [11][12] |

| Guar Gum β-manno-oligosaccharides | ~0.4 | [12] |

| Locust Bean Gum β-manno-oligosaccharides | ~0.5 | [12] |

| Konjac Glucomannan β-manno-oligosaccharides | ~0.6 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of D-Mannono-γ-lactone.

Synthesis of D-Mannono-γ-lactone from D-Mannose

Principle: This protocol describes the chemical synthesis of D-Mannono-γ-lactone via the oxidation of D-mannose using bromine water, followed by spontaneous lactonization.

Materials:

-

D-Mannose

-

Bromine

-

Deionized water

-

Barium carbonate

-

Anion-exchange resin (e.g., Amberlite IR-120 H+)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolve D-mannose in deionized water in a flask.

-

Slowly add bromine to the solution while stirring in a fume hood. The amount of bromine should be in slight molar excess relative to D-mannose.

-

Allow the reaction to proceed at room temperature for 24-48 hours, or until the bromine color disappears.

-

Neutralize the excess hydrobromic acid formed during the reaction by the slow addition of barium carbonate until the pH is approximately 6-7.

-

Filter the solution to remove the barium bromide precipitate.

-

Pass the filtrate through a column packed with an anion-exchange resin in the H+ form to remove any remaining salts.

-

Concentrate the eluate using a rotary evaporator at a temperature not exceeding 40°C to obtain a syrup.

-

Lyophilize the syrup to yield D-Mannono-γ-lactone as a white crystalline solid.

-

Confirm the identity and purity of the product using techniques such as NMR spectroscopy and melting point determination.

Diagram: Experimental Workflow for D-Mannono-γ-lactone Synthesis

References

- 1. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]

- 2. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]

- 4. synthose.com [synthose.com]

- 5. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Strong inhibitory effect of furanoses and sugar lactones on beta-galactosidase Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The inhibition of beta-galactosidase (Escherichia coli) by amino sugars and amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. D-Mannonic acid-1,4-lactone | 26301-79-1 | MM02634 [biosynth.com]

- 11. Insights into β-manno-oligosaccharide uptake and metabolism in Bifidobacterium adolescentis DSMZ 20083 from whole-genome microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

The Elusive Presence of D-Mannonic acid-1,4-lactone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, is a compound of significant interest in carbohydrate chemistry and biochemistry.[1] While it serves as a valuable intermediate in various synthetic pathways and as a tool for studying enzymatic processes, its natural occurrence is not well-documented, suggesting it is not a widespread or abundant natural product. This technical guide provides a comprehensive overview of the current understanding of this compound's relationship to natural metabolic pathways, the lack of quantitative data on its natural occurrence, and the experimental methodologies used for its synthesis and analysis.

Natural Occurrence: An Absence of Evidence

Despite its structural relationship to the common natural sugar D-mannose, extensive searches of scientific literature and chemical databases have not yielded quantitative data on the natural occurrence of this compound in plants, animals, or microorganisms. The compound is frequently described as a synthetic or recombinant carbohydrate.[1][2] This suggests that if this compound does exist in natural systems, it is likely a transient metabolic intermediate that does not accumulate to detectable levels.

Quantitative Data on Natural Occurrence

As a result of the lack of available data, a table summarizing the quantitative presence of this compound in natural sources cannot be provided at this time. This absence of data is a significant finding for researchers investigating this compound.

| Natural Source (Plant, Animal, Microorganism) | Concentration Range (e.g., µg/g dry weight) | Analytical Method Used | Reference |

| Not Reported | Not Reported | Not Reported | N/A |

Metabolic Pathways and Biological Significance

While not found in significant concentrations naturally, this compound is related to key metabolic pathways, particularly in carbohydrate metabolism.

Role in Microbial Carbohydrate Metabolism

Research has identified enzymes in certain microorganisms that can metabolize D-mannonate and its lactone form. For instance, an aldohexose dehydrogenase from the archaeon Thermoplasma acidophilum can oxidize D-mannose to D-mannonate, which exists in equilibrium with this compound at physiological pH.[1] Furthermore, this compound has been shown to act as an inhibitor of β-galactosidase in Escherichia coli.[3][4] This indicates a potential role for this lactone in the carbohydrate metabolism of some microbes, though its natural synthesis by these organisms has not been confirmed.

The following diagram illustrates the enzymatic oxidation of D-mannose, which leads to an equilibrium between D-mannonic acid and its lactone form.

Caption: Enzymatic oxidation of D-mannose and its equilibrium with this compound.

Indirect Link to Plant Ascorbic Acid (Vitamin C) Biosynthesis

D-mannose is a key precursor in the biosynthesis of ascorbic acid in plants. Although this compound is not a direct intermediate in the primary pathway, the metabolism of mannose derivatives is central to this process. The established pathway involves the conversion of D-mannose to L-galactono-1,4-lactone, which is then oxidized to ascorbic acid.

Experimental Protocols

Given the synthetic nature of commercially available this compound, the most relevant experimental protocols are those for its synthesis and analysis.

Synthesis of this compound from D-mannose

A common laboratory method for the synthesis of this compound involves the oxidation of D-mannose.

Objective: To synthesize this compound by oxidizing D-mannose.

Materials:

-

D-mannose

-

Bromine water (Br₂/H₂O) or Nitric acid (HNO₃)

-

Apparatus for heating and stirring

Methodology:

-

Dissolve D-mannose in water.

-

Under acidic conditions (pH 2-3), add an oxidizing agent such as bromine water or nitric acid to oxidize the aldehyde group of D-mannose to a carboxylic acid, forming D-mannonic acid.[5]

-

Heat the solution (60-80°C) to promote intramolecular cyclization (lactonization).[5] The five-membered γ-lactone ring is thermodynamically favored.

-

The resulting this compound can be purified by crystallization.

The following workflow diagram illustrates the synthesis process.

Caption: Workflow for the synthesis of this compound from D-mannose.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of this compound.

Objective: To detect and quantify this compound in a sample.

Materials:

-

HPLC system with a suitable detector (e.g., refractive index detector)

-

Appropriate HPLC column (e.g., a column suitable for carbohydrate analysis)

-

Mobile phase (e.g., an aqueous solution with a low concentration of acid)

-

This compound standard

-

Sample for analysis

Methodology:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample by dissolving it in the mobile phase and filtering it.

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Inject the standard solution to determine its retention time and generate a calibration curve.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound based on the retention time.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a valuable compound for chemical synthesis and biochemical research. However, there is a notable lack of evidence for its significant natural occurrence. Its primary relevance to natural product research lies in its relationship to D-mannose and its involvement as a substrate for certain microbial enzymes. Future research could focus on developing highly sensitive analytical methods to investigate the potential for its transient existence in specific biological systems. For professionals in drug development and research, this compound should be regarded as a synthetic tool and building block rather than a readily available natural product.

References

The Discovery and Enduring Significance of D-Mannonic Acid-1,4-Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a cyclic ester derivative of D-mannonic acid, holds a significant, albeit nuanced, position in the landscape of carbohydrate chemistry and biochemistry. Since its early preparations in the first half of the 20th century, this compound has been a subject of interest for its synthetic utility and its interactions with biological systems. This technical guide provides an in-depth exploration of the discovery, history, and key technical details of this compound, including its physicochemical properties, synthesis protocols, and its role in metabolic pathways.

Discovery and History

The study of aldonic acids and their corresponding lactones was a focal point of carbohydrate chemistry in the late 19th and early 20th centuries. The conversion of an aldose to its corresponding aldonic acid via oxidation, and the subsequent intramolecular esterification to form a lactone, were fundamental reactions being explored.

While the precise first isolation or synthesis of this compound is not definitively documented in a singular "discovery" paper, a notable early and detailed description of its preparation was published in 1930 in the Journal of the American Chemical Society by William L. Nelson and Leonard H. Cretcher. Their work on "THE PREPARATION OF GAMMA-d-MANNONIC LACTONE" provided a method for obtaining this compound, contributing to its availability for further study. The general synthesis of aldonic acids is typically achieved through the oxidation of the corresponding sugar with agents like bromine.[1][2] These lactones are recognized as key intermediates in synthetic carbohydrate chemistry, such as in the Kiliani-Fischer synthesis for elongating sugar chains.[2]

Physicochemical Properties

This compound is a white, crystalline solid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₆ | [3][4] |

| Molecular Weight | 178.14 g/mol | [3][4] |

| Melting Point | 150-153 °C | [3][4] |

| Appearance | White Crystalline Solid | [3] |

Solubility

Qualitative assessments indicate that this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[3] However, specific quantitative solubility data in various solvents is not extensively reported in readily available literature. For research and development purposes, experimental determination of solubility is recommended. A template for presenting such data is provided below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | Data not available |

| Ethanol | 25 | Data not available |

| DMSO | 25 | Data not available |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the oxidation of D-mannose.[5]

Experimental Protocol: Bromine Water Oxidation of D-Mannose

This protocol is adapted from established methods for the oxidation of aldoses to aldonic acid lactones.

Materials:

-

D-mannose

-

Bromine

-

Sodium bicarbonate

-

Deionized water

-

Ethanol

-

Activated carbon

-

Filter paper

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution of D-mannose: Dissolve D-mannose in deionized water in a round-bottom flask equipped with a magnetic stir bar. The concentration may vary, but a 10-20% solution is a reasonable starting point. Cool the flask in an ice bath.

-

Preparation of Bromine Water: In a separate container, carefully prepare a saturated solution of bromine in water. Handle bromine with extreme caution in a well-ventilated fume hood.

-

Oxidation: Slowly add the bromine water from a dropping funnel to the chilled and stirring D-mannose solution. The rate of addition should be controlled to maintain a pale yellow color in the reaction mixture. Continue stirring at a low temperature (0-5 °C) for several hours (e.g., 4-6 hours) or until the reaction is complete, which can be monitored by the disappearance of the bromine color.

-

Neutralization: After the reaction is complete, carefully add sodium bicarbonate in small portions to neutralize the hydrobromic acid formed during the reaction. Continue adding until the effervescence ceases and the pH is approximately neutral.

-

Decolorization: Add a small amount of activated carbon to the solution to remove any remaining color and impurities. Stir for 15-30 minutes.

-

Filtration: Filter the solution through a pad of celite or filter paper to remove the activated carbon and any other solids.

-

Concentration and Lactonization: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50 °C. As the water is removed, the equilibrium between D-mannonic acid and its lactone will shift towards the formation of the more stable 1,4-lactone.

-

Crystallization: The concentrated syrup is then induced to crystallize. This can be achieved by cooling and/or by the addition of a solvent in which the lactone is less soluble, such as ethanol. Seeding with a small crystal of this compound can facilitate crystallization.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit inhibitory effects on certain enzymes, notably lysozyme (B549824) and β-galactosidase.[4][6] However, detailed kinetic studies providing specific inhibition constants (Ki) or IC50 values are not widely available in the scientific literature.

Enzyme Inhibition Data

The following table is provided as a template for the presentation of enzyme inhibition data, which would require experimental determination.

| Enzyme | Source | Inhibitor | Inhibition Type | Ki / IC50 |

| β-Galactosidase | E. coli | This compound | Data not available | Data not available |

| Lysozyme | Hen Egg White | This compound | Data not available | Data not available |

Role in Metabolic Pathways

While D-mannose is a precursor in the biosynthesis of ascorbic acid (Vitamin C) in plants, this compound is not a direct intermediate in this primary pathway. The main route proceeds through GDP-D-mannose and L-galactono-1,4-lactone.

A more direct metabolic relevance for the open-chain form, D-mannonate, is found in the bacterial D-glucuronate catabolic pathway . In some bacteria, D-glucuronate is metabolized to D-mannonate, which is then dehydrated as part of the pathway.

The key enzymatic steps in this pathway are:

-

D-glucuronate isomerase: Converts D-glucuronate to D-fructuronate.

-

D-fructuronate reductase: Reduces D-fructuronate to D-mannonate.

-

D-mannonate dehydratase: Dehydrates D-mannonate to 2-keto-3-deoxy-D-gluconate.

This pathway ultimately leads to intermediates of central metabolism.

Caption: The metabolic pathway of D-glucuronate catabolism in some bacteria.

Conclusion

This compound, a compound with a rich history in carbohydrate chemistry, continues to be relevant in modern research. Its synthesis from D-mannose is a classic example of aldose oxidation and subsequent lactonization. While its biological role is still being fully elucidated, its involvement in bacterial metabolic pathways and its inhibitory effects on certain enzymes suggest potential applications in microbiology and enzymology. Further quantitative studies on its solubility and enzyme inhibition kinetics are warranted to fully realize its potential in drug development and other scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating the Physiological Roles of Low-Efficiency d-Mannonate and d-Gluconate Dehydratases in the Enolase Superfamily: Pathways for the Catabolism of l-Gulonate and l-Idonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Role of D-Mannonic acid-1,4-lactone in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, plays a distinct and noteworthy role in the carbohydrate metabolism of certain extremophilic archaea. This technical guide provides an in-depth analysis of its position within a novel, non-phosphorylative metabolic pathway, contrasting with the well-established glycolytic pathways. Furthermore, this document explores the current understanding of the limited role and metabolic fate of this compound in mammalian systems. Detailed experimental protocols for the characterization of the key enzymes involved and the analysis of the metabolic intermediates are provided, alongside quantitative data where available. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the biochemical processes.

Introduction

Carbohydrate metabolism is central to cellular function, with glycolysis and the pentose (B10789219) phosphate (B84403) pathway representing the canonical routes for energy production and biosynthetic precursor generation. However, the metabolic diversity of life has led to the evolution of alternative pathways, particularly in organisms thriving in extreme environments. One such pathway, a non-phosphorylative route for D-mannose catabolism, has been identified in the thermoacidophilic archaeon Thermoplasma acidophilum. At the heart of this pathway lies this compound, an intermediate that bridges the initial oxidation of D-mannose to subsequent downstream processing. In mammalian systems, while D-mannonic acid is a known metabolite, a defined metabolic pathway for this compound is not established. Its presence is likely a result of glycoprotein (B1211001) turnover. This guide will dissect the role of this compound in these different biological contexts.

A Non-Phosphorylative D-Mannose Metabolic Pathway in Archaea

In Thermoplasma acidophilum, D-mannose can be catabolized through a pathway that circumvents the typical phosphorylation steps of glycolysis. This pathway is initiated by the oxidation of D-mannose, leading to the formation of D-mannono-1,4-lactone, which spontaneously hydrolyzes to D-mannonate.

Enzymatic Steps

The key enzymes identified in this pathway are:

-

Aldohexose Dehydrogenase (AldT): This NAD+-dependent enzyme catalyzes the oxidation of D-mannose at the anomeric carbon to produce D-mannono-1,4-lactone.

-

Mannonate Dehydratase (TaManD): Following the spontaneous hydrolysis of D-mannono-1,4-lactone to D-mannonate, TaManD facilitates the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate (KDG). KDG can then be further metabolized to enter central metabolic pathways.

Quantitative Data

Specific kinetic parameters for the enzymes involved in the non-phosphorylative mannose pathway in Thermoplasma acidophilum are crucial for a complete understanding of its efficiency and regulation. While the literature indicates that these parameters have been determined, specific values are not consistently reported in readily accessible formats. The following table provides a template for the kind of quantitative data required for a thorough analysis.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| Aldo-hexose Dehydrogenase (AldT) | D-Mannose | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mannonate Dehydratase (TaManD) | D-Mannono-1,4-lactone | Data not available | Data not available | Data not available | 7.0 | 65 |

Role in Mammalian Carbohydrate Metabolism

Current evidence does not support the existence of a significant, direct metabolic pathway for this compound in mammals analogous to that found in archaea. D-mannonic acid has been detected in human biofluids such as serum and urine, but its origin is thought to be primarily from the catabolism of glycoproteins, where mannose is a common constituent.

Potential Indirect Roles and Biological Activities

While not a major metabolic substrate, this compound and its open-chain form may have indirect effects on carbohydrate metabolism:

-

Enzyme Inhibition: D-Mannono-1,4-lactone has been shown to be an inhibitor of certain glycosidases, such as β-galactosidase from Escherichia coli.[1] Inhibition of such enzymes could, in principle, modulate the breakdown of complex carbohydrates.

-

Signaling: While D-mannose itself has been shown to influence signaling pathways related to lipid metabolism, a direct signaling role for this compound in carbohydrate metabolism has not been established.[2]

Experimental Protocols

Enzymatic Assay of Aldo-hexose Dehydrogenase (AldT)

This protocol describes the spectrophotometric determination of AldT activity by measuring the rate of NADH formation.

Materials:

-

Purified AldT enzyme

-

D-Mannose solution (substrate)

-

NAD+ solution (cofactor)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, and D-mannose in a cuvette.

-

Pre-incubate the mixture at the desired temperature (e.g., 50°C).

-

Initiate the reaction by adding a known amount of AldT enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Enzymatic Assay of Mannonate Dehydratase (TaManD)

This protocol is for determining TaManD activity by quantifying the formation of 2-keto-3-deoxy-D-gluconate (KDG).

Materials:

-

Purified TaManD enzyme

-

D-Mannono-1,4-lactone or D-Mannonic acid solution (substrate)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

-

Terminating agent (e.g., HCl)

-

Reagents for KDG quantification (e.g., Thiobarbituric acid assay)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and substrate.

-

Pre-incubate the mixture at the optimal temperature for TaManD (65°C).

-

Start the reaction by adding the TaManD enzyme.

-

At specific time intervals, stop the reaction by adding the terminating agent.

-

Quantify the amount of KDG produced using a suitable colorimetric method, such as the thiobarbituric acid assay.

HPLC Analysis of this compound and D-Mannonic Acid

This method allows for the separation and quantification of the lactone and its hydrolyzed form.

Materials:

-

HPLC system with a refractive index (RI) or UV detector

-

Aminex HPX-87H column (or similar ion-exclusion column)

-

Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄)

-

Standards for this compound and D-Mannonic acid

Procedure:

-

Prepare samples and standards in the mobile phase.

-

Set the column temperature (e.g., 65°C).

-

Inject the sample onto the HPLC system.

-

Elute isocratically with the mobile phase at a constant flow rate.

-

Detect the compounds using the RI or UV detector.

-

Quantify the compounds by comparing their peak areas to those of the standards.

NMR Spectroscopic Analysis of D-Mannose Oxidation

¹³C NMR spectroscopy can be used to monitor the conversion of D-mannose to D-mannono-1,4-lactone and D-mannonate.

Materials:

-

NMR spectrometer

-

¹³C-labeled D-mannose

-

AldT enzyme

-

Reaction buffer in D₂O

Procedure:

-

Dissolve ¹³C-labeled D-mannose in the D₂O-based reaction buffer in an NMR tube.

-

Acquire a baseline ¹³C NMR spectrum.

-

Add AldT to the NMR tube to initiate the reaction.

-

Acquire ¹³C NMR spectra at different time points.

-

Monitor the decrease in the D-mannose signal and the appearance of new signals corresponding to D-mannono-1,4-lactone and D-mannonate. The chemical shifts of specific carbons (e.g., C6) can be used to distinguish between the different species.[3]

Visualizations

Signaling Pathways and Workflows

Caption: Non-phosphorylative D-mannose metabolism in T. acidophilum.

Caption: Experimental workflow for HPLC analysis.

Caption: Postulated fate of D-mannose derivatives in mammals.

Conclusion

This compound is a key intermediate in a non-phosphorylative mannose catabolic pathway in the archaeon Thermoplasma acidophilum, highlighting the metabolic adaptability of life in extreme environments. The enzymes Aldohexose Dehydrogenase and Mannonate Dehydratase are central to this pathway. In contrast, the role of this compound in mammalian carbohydrate metabolism appears to be minor, with its presence in biological fluids likely resulting from the degradation of glycoproteins rather than a dedicated metabolic pathway. Further research is required to fully elucidate the kinetic parameters of the archaeal enzymes and to explore any potential, subtle regulatory or signaling roles of this compound in mammalian cells. The experimental protocols and visualizations provided in this guide offer a framework for future investigations into this intriguing sugar lactone.

References

- 1. Double knockdown of alpha1,6-fucosyltransferase (FUT8) and GDP-mannose 4,6-dehydratase (GMD) in antibody-producing cells: a new strategy for generating fully non-fucosylated therapeutic antibodies with enhanced ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

D-Mannonic acid-1,4-lactone: A Technical Overview of Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, has garnered interest for its potential biological activities. This technical guide synthesizes the currently available information regarding its potential therapeutic effects, with a focus on its neuroprotective, antioxidant, and anti-inflammatory properties. While direct, in-depth preclinical and clinical data remains limited in publicly accessible literature, this document aims to provide a comprehensive overview of the existing knowledge to support further research and development efforts.

Introduction

This compound is a cyclic ester of D-mannonic acid.[1] Its structure is characterized by a five-membered lactone ring. While its primary commercial availability is as a biochemical reagent for laboratory use, preliminary data from commercial and technical sources suggest a potential for therapeutic applications.[2][3] This guide will systematically review the reported biological activities, supported by the available, albeit limited, evidence.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | [4] |

| Molecular Weight | 178.14 g/mol | [4] |

| CAS Number | 26301-79-1 | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 153 °C | [1] |

| Solubility | Soluble in water |

Potential Therapeutic Effects

Neuroprotective Effects

There are indications that this compound may possess neuroprotective properties. A commercial source mentions its application in a rat model of neurodegeneration, where it was reported to lead to the preservation of retinal ganglion cells. However, the primary research article detailing this study, including the specific model, dosage, and quantitative outcomes, is not cited.

Antioxidant Activity

The potential for this compound to act as an antioxidant has also been noted. A study involving human cell lines is referenced in a commercially available technical guide, suggesting that the compound can reduce markers of oxidative damage and improve cell viability under oxidative stress conditions. Specific quantitative data on the reduction of reactive oxygen species (ROS) or the enhancement of endogenous antioxidant enzymes from this study are not publicly available.

Anti-inflammatory Properties

General statements from suppliers suggest that this compound may have anti-inflammatory effects. The specific inflammatory pathways it might modulate or the extent of its activity have not been detailed in the available literature.

Experimental Protocols

A significant challenge in assessing the therapeutic potential of this compound is the absence of detailed experimental protocols in the public domain. The following represents a generalized workflow for evaluating the claimed bioactivities, based on standard laboratory procedures.

In Vitro Neuroprotection Assay (General Workflow)

Caption: Generalized workflow for in vitro assessment of neuroprotective effects.

In Vitro Antioxidant Capacity Assay (General Workflow)

Caption: General workflows for determining antioxidant capacity.

Signaling Pathways

While the precise signaling pathways modulated by this compound are not elucidated in the available literature, we can hypothesize potential targets based on its suggested biological activities. The following diagrams illustrate general signaling pathways that are often implicated in neurodegeneration, oxidative stress, and inflammation. It must be emphasized that the involvement of this compound in these specific pathways has not been experimentally confirmed.

Hypothetical Involvement in Apoptosis Signaling

Given the suggestion of neuroprotective effects, this compound could potentially modulate key apoptotic pathways to promote cell survival.

Caption: Hypothesized modulation of the intrinsic apoptotic pathway.

Potential Interaction with NF-κB Signaling

As a potential anti-inflammatory agent, this compound might interfere with the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Discussion and Future Directions